molecular formula C23H26N4O7S3 B2379577 (Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-83-0

(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2379577
CAS No.: 865198-83-0
M. Wt: 566.66
InChI Key: IELLAGKAIWTFPC-BZZOAKBMSA-N
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Description

(Z)-Methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex benzothiazole derivative characterized by a sulfamoyl group at position 6 of the benzothiazole ring and a 4-(azepan-1-ylsulfonyl)benzoyl imino substituent at position 2. The Z-configuration of the imino group is critical for its stereochemical stability and interaction with biological targets. This compound is hypothesized to exhibit bioactivity due to its sulfonamide and sulfonylurea-like motifs, which are common in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O7S3/c1-34-21(28)15-27-19-11-10-18(36(24,30)31)14-20(19)35-23(27)25-22(29)16-6-8-17(9-7-16)37(32,33)26-12-4-2-3-5-13-26/h6-11,14H,2-5,12-13,15H2,1H3,(H2,24,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELLAGKAIWTFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a benzothiazole core with various substituents that are thought to contribute to its biological activity. The presence of the sulfonamide and azepane moieties suggests potential interactions with biological targets, particularly in the context of anti-inflammatory and antimicrobial activities.

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of novel benzothiazole compounds demonstrated significant inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines. The mechanism involved apoptosis promotion and cell cycle arrest at concentrations as low as 1 μM .
    • Specific derivatives have shown to decrease pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a dual mechanism of action involving both direct cytotoxicity and modulation of inflammatory pathways .
  • Antimicrobial Activity
    • Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth .
  • Anti-inflammatory Effects
    • The anti-inflammatory potential of related benzothiazole compounds has been documented in several studies. For example, certain derivatives exhibited significant reductions in carrageenan-induced edema in animal models, suggesting their utility in treating inflammatory conditions .

Data Tables

Activity Concentration Effect Reference
Anticancer (A431 cells)1 μMInhibition of proliferation
Anticancer (A549 cells)2 μMApoptosis promotion
AntimicrobialVariesInhibition of bacterial growth
Anti-inflammatoryVariesReduced edema in carrageenan model

Case Studies

  • Case Study on Anticancer Activity
    • A study synthesized several benzothiazole derivatives, including those structurally similar to this compound. The lead compound demonstrated potent activity against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Case Study on Anti-inflammatory Activity
    • Another research focused on the anti-inflammatory properties of benzothiazole derivatives. Compounds were tested for their efficacy in reducing inflammation markers in vitro and in vivo, with promising results indicating their potential for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

The compound shares a benzothiazole core with derivatives synthesized by Nassiri and Jalili (2018), such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate. However, unlike these analogs, which feature indole and cyanoacetate groups, the target compound incorporates a sulfamoyl group and an azepane-containing sulfonylbenzoyl moiety.

Functional Group Comparison with Sulfonylurea Herbicides

The sulfamoyl group in the target compound is structurally analogous to sulfonylurea herbicides like metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), which inhibits acetolactate synthase in plants .

Data Table: Key Properties and Comparisons

Property Target Compound Ethyl 2-(2-(1H-Indol-3-yl)benzothiazol-3(2H)-yl)-2-cyanoacetate Metsulfuron Methyl
Core Structure Benzo[d]thiazole with sulfamoyl and azepane-sulfonylbenzoyl groups Benzo[d]thiazole with indole and cyanoacetate Triazine with sulfonylurea and benzoate
Molecular Weight ~550–600 g/mol (estimated) 379.4 g/mol 381.4 g/mol
Key Functional Groups Sulfamoyl, azepane-sulfonyl, methyl acetate Cyanoacetate, indole Sulfonylurea, triazine, methyl ester
Synthesis Yield Not reported (hypothetically lower due to complexity) 70–85% 80–90% (industrial processes)
Biological Activity Hypothesized herbicidal or enzymatic inhibition Anticancer and antimicrobial (reported in analogs) Herbicidal (ALS inhibitor)

Research Findings and Implications

  • Stereochemical Impact: The Z-configuration of the imino group may confer stability against hydrolysis compared to E-isomers, as seen in related sulfonylurea compounds .
  • Synthetic Challenges : Introducing the azepane-sulfonylbenzoyl group requires specialized sulfonation and coupling reagents, increasing synthesis complexity relative to simpler benzothiazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves forming the benzothiazole core via cyclization of aminothiophenols with carboxylic acid derivatives, followed by imine formation using 4-(azepan-1-ylsulfonyl)benzoyl chloride. Key steps require precise temperature control (e.g., 0–5°C for imine coupling) and anhydrous solvents like DMF or THF to minimize hydrolysis . Yield optimization (~60–75%) depends on stoichiometric ratios and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm stereochemistry (Z-configuration) and functional groups (e.g., sulfamoyl protons at δ 7.8–8.2 ppm, azepane methylenes at δ 1.4–1.8 ppm) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 512.57 for C₁₉H₂₀N₄O₇S₃) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies in inert atmospheres (N₂) at –20°C show no degradation over 6 months. Hydrolysis of the methyl ester occurs in aqueous buffers (pH > 8), requiring lyophilization for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution and oxidation reactions?

  • Methodology :

  • Nucleophilic Substitution : The sulfamoyl group (–SO₂NH₂) undergoes substitution with amines (e.g., benzylamine) in DMSO at 80°C, monitored via TLC. The reaction follows second-order kinetics (k = 0.12 M⁻¹s⁻¹) .
  • Oxidation : Treatment with m-CPBA selectively oxidizes the thiazole sulfur to sulfoxide, confirmed by IR (S=O stretch at 1040 cm⁻¹) and X-ray crystallography .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced enzyme inhibition?

  • Methodology :

  • Molecular Docking : AutoDock Vina simulations reveal high binding affinity (–9.2 kcal/mol) to human carbonic anhydrase IX (PDB: 3IAI), driven by sulfamoyl interactions with Zn²⁺ .
  • In Vitro Assays : Replace the azepane sulfonyl group with piperidine derivatives to improve IC₅₀ values (e.g., from 1.2 µM to 0.7 µM against CAIX) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodology :

  • Dose-Response Curves : Re-evaluate MIC (minimum inhibitory concentration) values across bacterial strains (e.g., S. aureus MIC = 16 µg/mL vs. 32 µg/mL in prior studies) using standardized CLSI protocols .
  • Cytokine Profiling : ELISA assays (TNF-α, IL-6) confirm anti-inflammatory activity in LPS-stimulated macrophages at 10 µM, ruling out off-target cytotoxicity via MTT assays .

Q. How does the compound’s stereochemistry (Z-configuration) influence its pharmacokinetic properties?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column; the Z-isomer shows 3-fold higher plasma AUC (0–24h) in rat models due to reduced hepatic clearance .
  • Metabolite ID : LC-MS/MS identifies glucuronidation at the ester group as the primary metabolic pathway .

Methodological Notes

  • Synthesis Optimization : Use Schlenk-line techniques for moisture-sensitive steps .
  • Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) .
  • Contradiction Resolution : Apply Bland-Altman analysis to harmonize inter-laboratory bioactivity data .

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